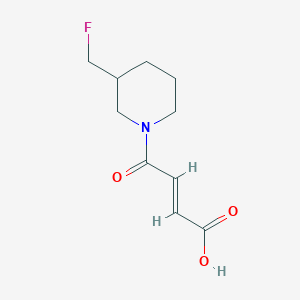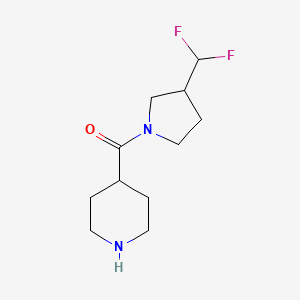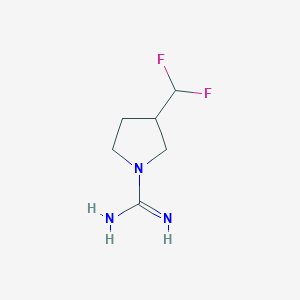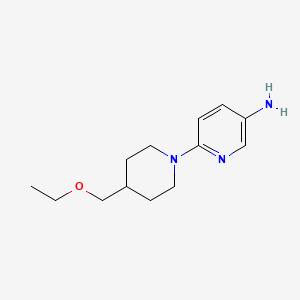
(E)-4-(3-(fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid
Vue d'ensemble
Description
(E)-4-(3-(Fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid, or FMPA for short, is an organic compound synthesized from the reaction of 4-fluoro-3-methylpiperidine and 4-oxobut-2-enoic acid. It is a versatile compound that can be used in a variety of scientific research applications and has been found to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Hemostatic Activity and Structure-Pharmacological Effect Relationship
A study synthesized derivatives in the series of 4-(het)aryl-4-oxobut-2-enoic acid and found certain compounds with notable hemostatic activity and low acute toxicity. These findings suggest potential applications in managing bleeding, and the study contributed to understanding the relationship between molecular structure and pharmacological effects (Pulina et al., 2017).
Synthesis and Physico-Chemical Properties of Complexes
Another research focused on synthesizing complexes of 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid with various metal ions and characterizing their thermal, magnetic, and physico-chemical properties. The study provided insights into the synthesis and potential applications of these complexes in various fields such as materials science (Ferenc et al., 2017).
Inhibition of Kynurenine-3-Hydroxylase
Research into 4-aryl-2-hydroxy-4-oxobut-2-enoic acids and esters and 2-amino-4-aryl-4-oxobut-2-enoic acids and esters revealed their role as potent inhibitors of kynurenine-3-hydroxylase. This enzyme is implicated in neurodegenerative diseases, making these compounds potential candidates for neuroprotective agents (Drysdale et al., 2000).
Construction of Chiral Building Blocks for Alkaloid Synthesis
A study investigated the asymmetric intramolecular Michael reaction of acyclic compounds to construct chiral building blocks for alkaloid synthesis. The research provided valuable information on synthesizing these building blocks, which are crucial in the development of various pharmaceuticals (Hirai et al., 1992).
Synthesis of Biologically Active Compounds
Derivatives of 4-(hetero)aryl-4-oxobut-2-enoic acid are important as building blocks in synthesizing biologically active compounds. Research demonstrated an efficient protocol for synthesizing these building blocks, which are integral in drug development and various biochemical applications (Tolstoluzhsky et al., 2008).
Propriétés
IUPAC Name |
(E)-4-[3-(fluoromethyl)piperidin-1-yl]-4-oxobut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14FNO3/c11-6-8-2-1-5-12(7-8)9(13)3-4-10(14)15/h3-4,8H,1-2,5-7H2,(H,14,15)/b4-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGFFLOQTAPSTDB-ONEGZZNKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C=CC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CN(C1)C(=O)/C=C/C(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-4-(3-(fluoromethyl)piperidin-1-yl)-4-oxobut-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-(2-Azabicyclo[2.2.1]heptan-2-yl)cyclohexane-1-carboxylic acid](/img/structure/B1490820.png)



![(E)-4-(3-oxa-6-azabicyclo[3.1.1]heptan-6-yl)-4-oxobut-2-enoic acid](/img/structure/B1490824.png)






![4-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)benzoic acid](/img/structure/B1490836.png)